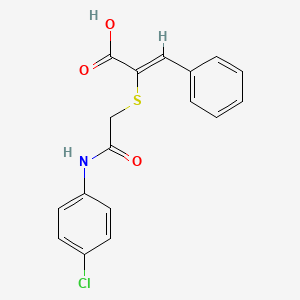
(Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid is a chemical compound that belongs to the class of thiazolidinedione derivatives. It has been studied for its potential use as an anti-diabetic drug due to its ability to decrease insulin resistance and improve glucose uptake in cells.
Mecanismo De Acción
The exact mechanism of action of (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve insulin sensitivity and glucose uptake in cells. It has also been shown to decrease inflammation and oxidative stress, which are both associated with the development of diabetes and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid in lab experiments is its ability to improve insulin sensitivity and glucose uptake in cells. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid. One area of research is to further investigate its potential use as an anti-diabetic drug and its effects on glucose and lipid metabolism. Another area of research is to investigate its potential use in treating other diseases, such as cancer and Alzheimer's disease. Additionally, future research could focus on optimizing the synthesis method and improving its bioavailability and pharmacokinetics.
Métodos De Síntesis
The synthesis of (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid has been reported in several research articles. The most common method involves the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-chlorophenylamino)-2-oxoacetate. This intermediate is then reacted with thioacetic acid to form ethyl 2-(4-chlorophenylamino)-2-oxoethylthioacetate, which is further reacted with phenylacetic acid to form this compound.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential use of (Z)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-3-phenylacrylic acid as an anti-diabetic drug. It has been shown to decrease insulin resistance and improve glucose uptake in cells. Additionally, it has been studied for its potential use in treating other diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(Z)-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-13-6-8-14(9-7-13)19-16(20)11-23-15(17(21)22)10-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20)(H,21,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBHTBXYGCYFJQ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)SCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\SCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)
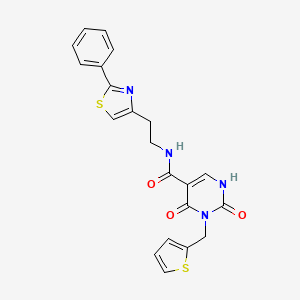

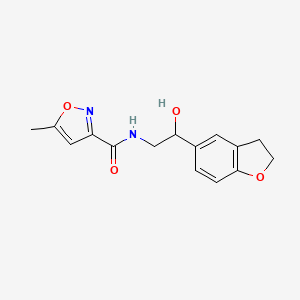

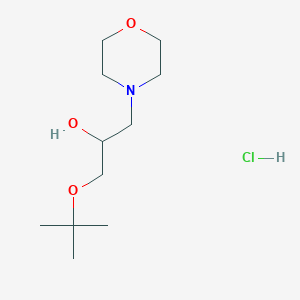

![8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2454712.png)

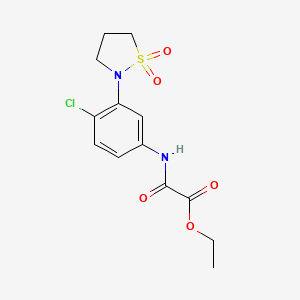

![3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2454718.png)
![2-(3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylpyrimidine](/img/structure/B2454719.png)
